FA-Gly-leu-OH

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

FA-Gly-Leu-OH, also known as Larazotide , primarily targets the tight junctions in the intestinal epithelium . These junctions play a crucial role in maintaining the barrier function of the intestines, preventing the passage of harmful substances from the gut into the bloodstream .

Mode of Action

Larazotide functions as a tight junction regulator . It reverses leaky junctions to their normally closed state by blocking zonulin receptors . Zonulin is a protein that modulates the permeability of tight junctions between cells in the wall of the digestive tract .

Biochemical Pathways

In conditions like celiac disease, fragments of gliadin protein can pass the intestinal epithelium and trigger an immune response . This process begins with the binding of indigestible gliadin fragments to the chemokine CXC motif receptor 3 (CXCR3) on the luminal side of the intestinal epithelium . This leads to the induction of myeloid differentiation factor 88 (MYD88) and the release of zonulin into the lumen . Zonulin then binds to epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) in the intestinal epithelium . This complex initiates a signaling pathway that results in tight junction disassembly and increased intestinal permeability . Larazotide intervenes in this pathway by blocking zonulin receptors, thereby preventing tight junction disassembly and the associated increase in intestinal permeability .

Pharmacokinetics

It’s known that the use of biocompatible and biodegradable polymers for drug conjugation, like in the case of larazotide, can enhance the clinical efficacy of drugs . They can improve the drug’s aqueous solubility, bioavailability, and prolong its circulation time in the blood .

Result of Action

The primary result of Larazotide’s action is the reduction of intestinal permeability . By preventing the disassembly of tight junctions, it helps maintain the barrier function of the intestines, reducing the passage of harmful substances from the gut into the bloodstream .

Action Environment

The safety data sheet for this compound suggests that it should be stored at temperatures below -15°C . This implies that the stability of the compound could be influenced by temperature.

Biochemische Analyse

Biochemical Properties

FA-Gly-leu-OH interacts with several enzymes, particularly proteases, which are capable of cleaving it at the Gly-Leu peptide bond . The cleavage of the tripeptide is more efficient and leads to a decrease in absorbance at 340 nm, which can be monitored continuously using spectrophotometric assays .

Cellular Effects

For instance, DT-109 has been reported to reduce steatohepatitis and hepatic fibrosis in non-human primates .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with proteases. The cleavage of this compound by these enzymes is considered the rate-limiting step in certain biochemical reactions . The efficiency of this cleavage can be influenced by factors such as temperature .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific assays in which it is used. For instance, in spectrophotometric assays, the rate of decrease in absorbance at 340 nm following the cleavage of this compound can be monitored continuously .

Dosage Effects in Animal Models

For example, DT-109 (Gly-Gly-Leu) has been reported to dose-dependently attenuate steatohepatitis and fibrosis in mice .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FA-Gly-leu-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid, N-formylglycine, to a solid resin. Subsequent amino acids, glycine and leucine, are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The peptide chain is then cleaved from the resin using trifluoroacetic acid (TFA), yielding the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of environmentally friendly solvents, such as water, is also being explored to reduce the environmental impact of peptide synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

FA-Gly-leu-OH undergoes various chemical reactions, including hydrolysis, transpeptidation, and oxidation .

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the peptide bond in the presence of water and enzymes such as peptidases.

Transpeptidation: This reaction involves the transfer of a terminal amino acid from one peptide chain to another, facilitated by enzymes.

Oxidation: This reaction can occur under oxidative conditions, leading to the formation of disulfide bonds or other oxidized products.

Major Products Formed

The major products formed from these reactions include shorter peptide fragments, modified peptides, and oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

FA-Gly-leu-OH has several scientific research applications:

Biochemistry: It is used as a substrate for studying enzyme activity, particularly peptidases.

Pharmacology: It serves as a model compound for developing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.

Industrial Chemistry: It is utilized in the synthesis of peptide-based materials and as a building block for more complex peptides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gly-leu-OH: This compound lacks the N-formyl group present in FA-Gly-leu-OH, making it less reactive in certain enzymatic reactions.

FA-Gly-Phe-OH: This compound contains phenylalanine instead of leucine, which alters its interaction with enzymes and its overall reactivity.

Uniqueness

This compound is unique due to the presence of the N-formyl group, which enhances its stability and reactivity in enzymatic reactions. This makes it a valuable tool for studying enzyme mechanisms and developing peptide-based therapeutics.

Eigenschaften

IUPAC Name |

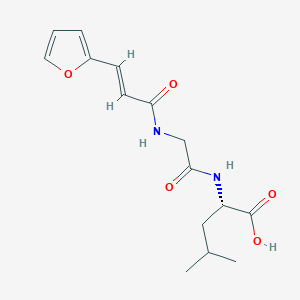

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(2)8-12(15(20)21)17-14(19)9-16-13(18)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b6-5+/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFWNISOMLCYSX-FYJFLYSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B3029479.png)

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)